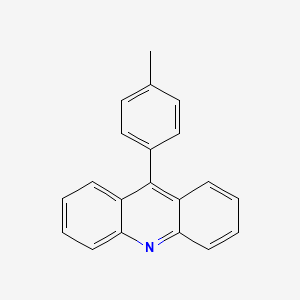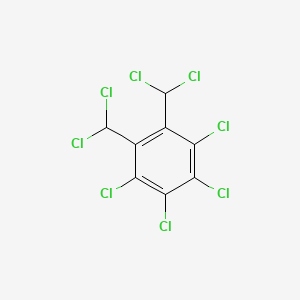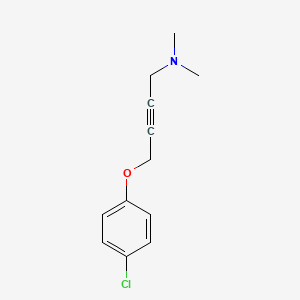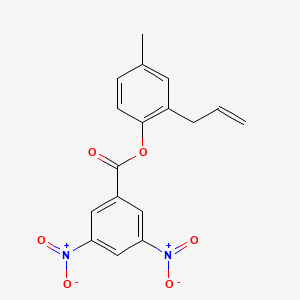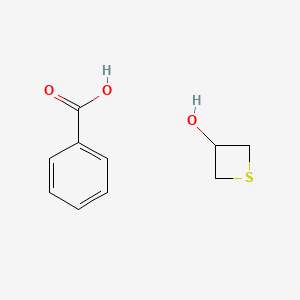
Carlosic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carlosic acid is a phenolic diterpenoid primarily found in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis) . It is known for its potent antioxidant properties and is widely used in food preservation, medicine, and various industrial applications . The compound is characterized by its ability to scavenge free radicals, making it a valuable natural antioxidant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carlosic acid can be extracted from rosemary and sage using various methods. Traditional extraction involves the use of solvents such as ethanol or a mixture of ethanol and acetone, followed by hexane . Modern techniques like microwave-assisted extraction (MAE) offer faster and more environmentally friendly alternatives . The extraction process typically involves drying the plant material, grinding it into a fine powder, and then using the chosen solvent to isolate the this compound .
Industrial Production Methods
Industrial production of this compound often employs high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for its determination and purification . These methods ensure high yields and purity of the compound, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Carlosic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Its antioxidant properties are primarily due to its ability to undergo oxidation, where it scavenges free radicals and prevents the oxidation of other molecules .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and various reducing agents for reduction reactions . The conditions for these reactions typically involve moderate temperatures and neutral to slightly acidic pH levels .
Major Products Formed
The major products formed from the oxidation of this compound include carnosol and other oxidized derivatives . These products retain some of the antioxidant properties of this compound and are also used in various applications .
Applications De Recherche Scientifique
Carlosic acid has a wide range of scientific research applications:
Chemistry: Used as a natural antioxidant in the stabilization of oils and fats.
Biology: Studied for its role in cellular protection against oxidative stress.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Employed as a preservative in food and cosmetic products due to its antioxidant properties.
Mécanisme D'action
Carlosic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits the oxidation of lipids and other molecules . The compound activates the Nrf2-ARE and PI3K/Akt signaling pathways, which are crucial for cellular protection against oxidative stress . Additionally, this compound has been shown to upregulate the expression of genes involved in stress response and longevity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carnosol: An oxidized derivative of carlosic acid with similar antioxidant properties.
Rosmarinic Acid: Another phenolic compound found in rosemary with potent antioxidant and anti-inflammatory properties.
Uniqueness
This compound is unique due to its high thermal stability and solubility in fats, making it an excellent natural antioxidant for various applications . Unlike carnosol, which primarily acts through lipid oxidation inhibition, this compound is a more effective free radical scavenger .
Propriétés
Numéro CAS |
33404-61-4 |
|---|---|
Formule moléculaire |
C10H12O6 |
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
2-[(2S)-4-butanoyl-3-hydroxy-5-oxo-2H-furan-2-yl]acetic acid |
InChI |
InChI=1S/C10H12O6/c1-2-3-5(11)8-9(14)6(4-7(12)13)16-10(8)15/h6,14H,2-4H2,1H3,(H,12,13)/t6-/m0/s1 |
Clé InChI |
FTXHMBAGOBNRPN-LURJTMIESA-N |
SMILES isomérique |
CCCC(=O)C1=C([C@@H](OC1=O)CC(=O)O)O |
SMILES canonique |
CCCC(=O)C1=C(C(OC1=O)CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


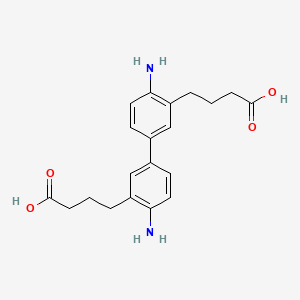
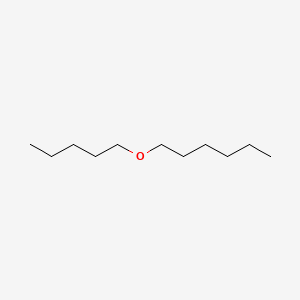

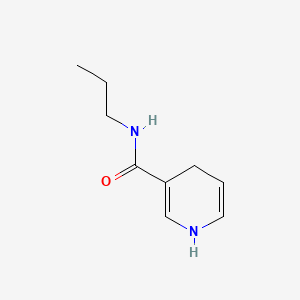
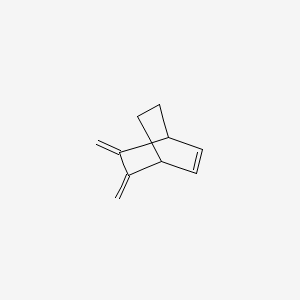
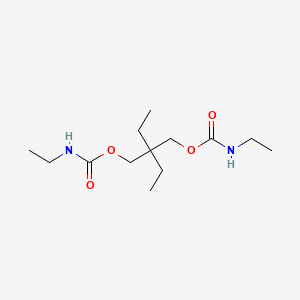
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)
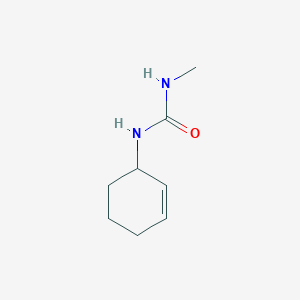
![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
